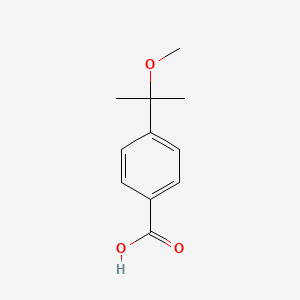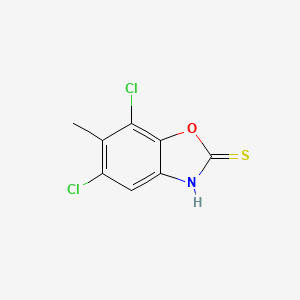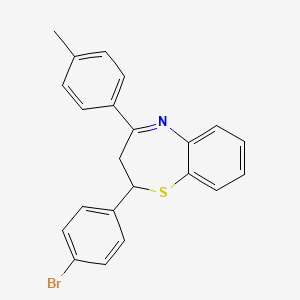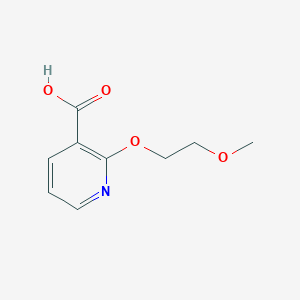![molecular formula C16H18N2O4 B2466121 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-20-3](/img/structure/B2466121.png)
3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound featuring a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. For instance, the reaction between a furan derivative and a maleimide derivative under thermal conditions can yield the spirocyclic intermediate.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction. A 4-methylpyridine derivative can react with the spirocyclic intermediate in the presence of a base such as sodium hydride (NaH) to form the desired product.
Final Functionalization: The final step involves the introduction of the amino and methylene groups. This can be achieved through a condensation reaction using appropriate amine and aldehyde derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic structure. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced spirocyclic alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The spirocyclic structure can mimic natural substrates, making it useful in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in polymer science and materials engineering.
作用机制
The mechanism of action of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of anti-cancer applications.
相似化合物的比较
Similar Compounds
2,4-Dioxaspiro[5.5]undecane Derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the ring.
Pyridine Derivatives: Compounds with similar pyridine moieties but lacking the spirocyclic structure.
Uniqueness
The uniqueness of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione lies in its combination of a spirocyclic core with a functionalized pyridine ring. This dual functionality provides a versatile platform for chemical modifications and enhances its potential in various applications.
属性
IUPAC Name |
3-[[(4-methylpyridin-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-5-8-17-13(9-11)18-10-12-14(19)21-16(22-15(12)20)6-3-2-4-7-16/h5,8-10H,2-4,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCZSVHVMOZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2466038.png)
![4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2466039.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2466040.png)
![N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine](/img/structure/B2466042.png)
![4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one](/img/structure/B2466044.png)
![Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2466048.png)

![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2466053.png)

![2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466055.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2466059.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2466061.png)
